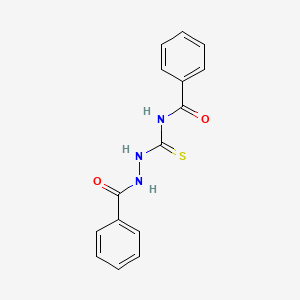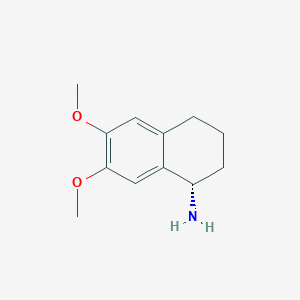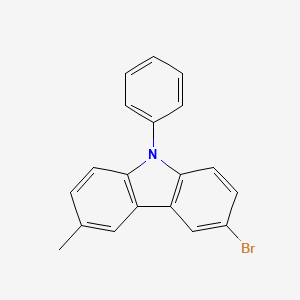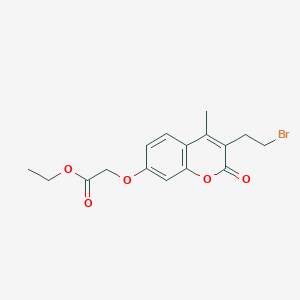
o-Carborane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Carborane-1-carboxylic Acid: is a versatile compound known for its unique structure and reactivity. It is a derivative of carborane, a class of compounds that consist of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. The presence of a carboxylic acid group in this compound makes it particularly useful in various chemical reactions and applications .
Mechanism of Action
Target of Action
o-Carborane-1-carboxylic Acid is a versatile reactant used in various chemical reactions . It is primarily used in the iridium catalyzed regioselective cage boron alkenylation via direct cage B-H activation . It is also used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. In the iridium catalyzed regioselective cage boron alkenylation, it undergoes direct cage B-H activation . In the preparation of o-Carbaborane indomethacin pharmacophores, it acts as a selective COX-2 inhibitor .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a reactant in chemical reactions. For instance, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the formation of a variety of functionalized carborane derivatives . These derivatives have potential applications in medicine, materials science, and organometallic/coordination chemistry .
Pharmacokinetics
It is known that the compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months . This suggests that it may have good stability and potentially favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the synthesis of a large variety of functionalized carborane derivatives . These derivatives can have various effects depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its remarkable inertness towards moisture allows it to be stored under ambient conditions for several months . This suggests that it may be relatively stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
o-Carborane-1-carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the iridium-catalyzed regioselective cage boron alkenylation via direct cage B-H activation . The nature of these interactions is characterized by the three-dimensional delocalization of electron density, frequently referred to as σ aromaticity .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carboryne Intermediates: One common method involves the generation of carboryne intermediates from precursors such as 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf) or 1-Me3Si-2-[IPh(OAc)]-1,2-C2B10H10.
Phosphine-Catalyzed Reactions: Another method involves phosphine-catalyzed alkenylation reactions with electron-deficient alkynes at the C-H vertex of the o-carborane cage.
Industrial Production Methods: Industrial production methods for o-Carborane-1-carboxylic Acid typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Carborane-1-carboxylic Acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized carborane derivatives.
Reduction: Alcohols and other reduced forms of carborane.
Substitution: Substituted carborane derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Functionalized Carborane Derivatives: o-Carborane-1-carboxylic Acid is used as a building block for synthesizing a variety of functionalized carborane derivatives.
Biology and Medicine:
COX-2 Inhibitors: It is used in the preparation of o-Carbaborane indomethacin pharmacophores, which act as selective COX-2 inhibitors.
Industry:
Comparison with Similar Compounds
- m-Carborane-1-carboxylic Acid
- p-Carborane-1-carboxylic Acid
- 1,2-Dicarbadodecaborane-1-carboxylic Acid
Uniqueness: o-Carborane-1-carboxylic Acid is unique due to its specific structural arrangement, which allows for regioselective reactions and the formation of highly functionalized derivatives. Its versatility in various chemical reactions and applications makes it distinct from other similar compounds .
Properties
CAS No. |
18178-04-6 |
|---|---|
Molecular Formula |
C₃H₁₂B₁₀O₂ |
Molecular Weight |
188.24 |
Synonyms |
1,2-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-closo-1,2-dicarbadodecaborane; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)

